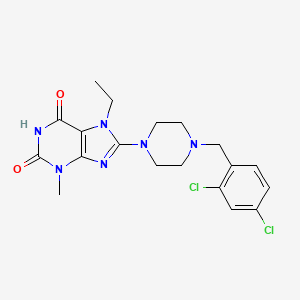![molecular formula C30H30N2O3 B6478586 1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid CAS No. 479542-50-2](/img/structure/B6478586.png)
1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(9H-carbazol-9-yl)-3-[(1-phenylethyl)amino]propan-2-ol; benzoic acid is a useful research compound. Its molecular formula is C30H30N2O3 and its molecular weight is 466.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 466.22564282 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of TCMDC-124073 is the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
TCMDC-124073 acts as a reversible inhibitor of PfCLK3 . The compound interacts with an allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome . This interaction facilitates the rational design of covalent inhibitors of this validated drug target .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-124073 affects the processing of parasite RNA . PfCLK3, along with other members of the PfCLK family, plays a key role in this process . Therefore, inhibitors of PfCLK3 might have parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .
Pharmacokinetics
While specific ADME properties of TCMDC-124073 are not available, the related compound TCMDC-135051 has been studied. Twice-daily intraperitoneal dosing of TCMDC-135051 into mice infected with P. berghei resulted in a dose-related reduction in parasitaemia over a 5-day infection period .
Result of Action
The inhibition of PfCLK3 by TCMDC-124073 results in significant effects on the malarial parasite. The compound displays low nanomolar potency and covalent inhibition in both recombinant protein and P. falciparum killing assays . Efficacy in parasites was maintained when the compound was washed out 6 hours after exposure .
Action Environment
The action, efficacy, and stability of TCMDC-124073 can be influenced by various environmental factors It’s important to note that the development of new antimalarials with novel mechanisms of action, such as TCMDC-124073, is crucial due to the increasing resistance of P. falciparum to frontline drugs .
Propiedades
IUPAC Name |
benzoic acid;1-carbazol-9-yl-3-(1-phenylethylamino)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O.C7H6O2/c1-17(18-9-3-2-4-10-18)24-15-19(26)16-25-22-13-7-5-11-20(22)21-12-6-8-14-23(21)25;8-7(9)6-4-2-1-3-5-6/h2-14,17,19,24,26H,15-16H2,1H3;1-5H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOVLRHJBPVMPFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(CN2C3=CC=CC=C3C4=CC=CC=C42)O.C1=CC=C(C=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({1-[2-hydroxy-3-(3-methoxyphenoxy)propyl]piperidin-4-yl}methyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaene-2,4-dione hydrochloride](/img/structure/B6478508.png)
![2-ethoxy-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B6478523.png)
![ethyl 4-[1-(2-methylphenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B6478527.png)

![(2E)-3-(2-chlorophenyl)-N-cyclopropyl-N-[(thiophen-3-yl)methyl]prop-2-enamide](/img/structure/B6478531.png)
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-hydroxyacetamide](/img/structure/B6478537.png)
![benzyl 2-{4-[7-(2-ethoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetate](/img/structure/B6478555.png)
![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6478559.png)
![N'-[(1E)-(1-methyl-1H-pyrrol-2-yl)methylidene]adamantane-1-carbohydrazide](/img/structure/B6478566.png)

![5-chloro-7-[(dipentylamino)methyl]quinolin-8-ol; oxalic acid](/img/structure/B6478572.png)
![ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; bis(oxalic acid)](/img/structure/B6478578.png)
![1-[2-(difluoromethoxy)phenyl]-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]ethan-1-one; 2,4,6-trinitrophenol](/img/structure/B6478579.png)
![2-[(4-methoxyphenyl)methyl]-1-(2-methylprop-2-en-1-yl)-1H-1,3-benzodiazole hydrochloride](/img/structure/B6478595.png)
